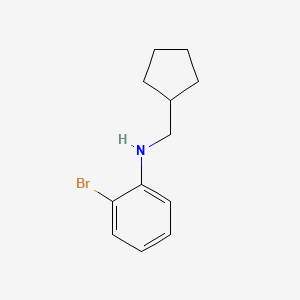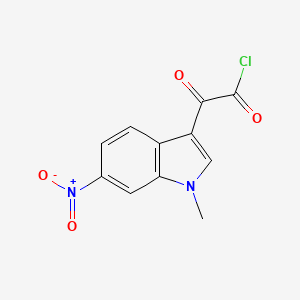
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride: is a chemical compound with the molecular formula C11H7ClN2O4 and a molecular weight of 266.64 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the reaction of 1-methyl-6-nitroindole with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and maintaining stringent safety protocols due to the reactive nature of oxalyl chloride.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines or alcohols can react with the acyl chloride group in the presence of a base like pyridine.
Major Products Formed:
Substitution Reactions: Products include amides or esters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amino derivative.
科学研究应用
Chemistry:
Synthesis of Indole Derivatives: This compound is used as an intermediate in the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology and Medicine:
Pharmacological Studies: Indole derivatives, including those synthesized from 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride, have shown potential in the treatment of cancer, microbial infections, and other disorders.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride is primarily related to its ability to act as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction, leading to the formation of amino derivatives that can interact with biological targets .
相似化合物的比较
1-Methyl-6-nitroindole: Similar structure but lacks the acyl chloride group.
1-Methylindole-3-acetyl chloride: Similar structure but lacks the nitro group.
Uniqueness:
属性
分子式 |
C11H7ClN2O4 |
|---|---|
分子量 |
266.64 g/mol |
IUPAC 名称 |
2-(1-methyl-6-nitroindol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C11H7ClN2O4/c1-13-5-8(10(15)11(12)16)7-3-2-6(14(17)18)4-9(7)13/h2-5H,1H3 |
InChI 键 |
VTERTDXYBJGLGB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
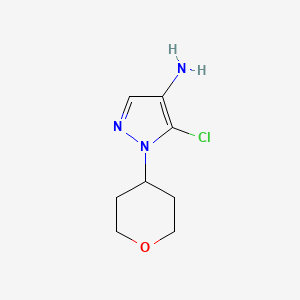
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)
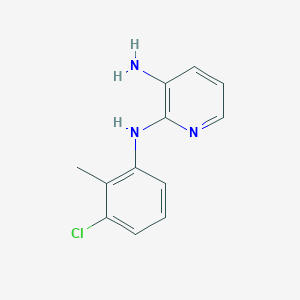
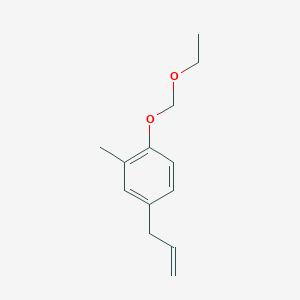
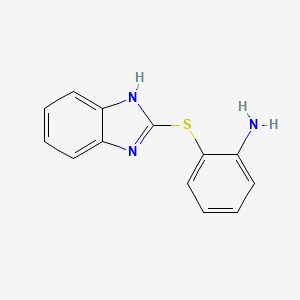
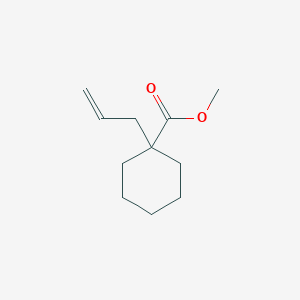
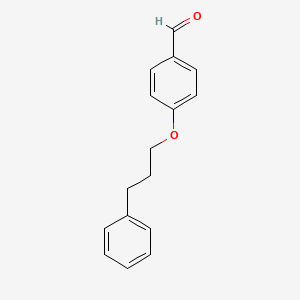
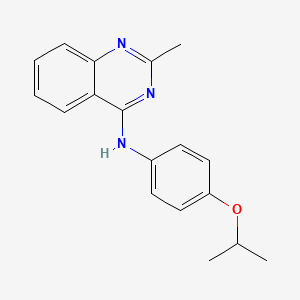
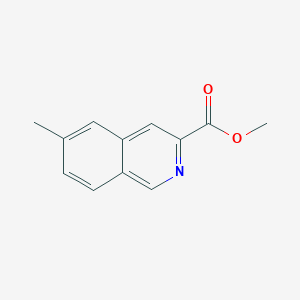
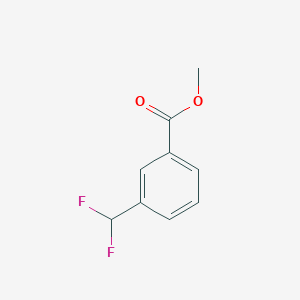
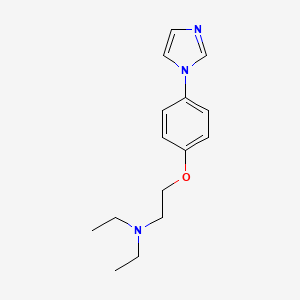
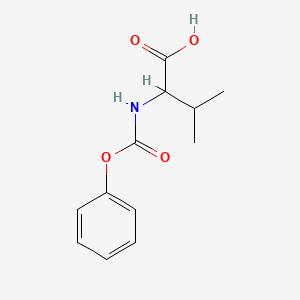
![3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)
